molecular formula C8H9BrN2 B567353 2-(Azetidin-1-yl)-6-bromopyridine CAS No. 1288991-76-3

2-(Azetidin-1-yl)-6-bromopyridine

Cat. No. B567353
M. Wt: 213.078
InChI Key: ZHUXRIKRNRRWNF-UHFFFAOYSA-N
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Description

Azetidinones, also known as β-lactams, are a class of compounds that include a four-membered heterocyclic ring structure. They are known for a wide range of biological activities, including antifungal, antibacterial, antitubercular, anticonvulsant, analgesic, anti-inflammatory, and antiviral activities .


Synthesis Analysis

Azetidinones can be synthesized through various methods. For instance, a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis .


Molecular Structure Analysis

The molecular structure of azetidinones is characterized by a four-membered β-lactam ring. The nitrogen atom is attached to the β-carbon atom relative to the carbonyl group .


Chemical Reactions Analysis

Azetidinone derivatives have been utilized in chemical synthesis, particularly in the construction of bicyclic beta-lactam carboxylic esters.


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidinones can vary widely depending on their specific structure and substituents. For example, 2-(Azetidin-1-yl)nicotinaldehyde has a boiling point of 320.5±27.0 °C and a density of 1.237±0.06 g/cm3 .

Safety And Hazards

The safety and hazards associated with azetidinones can also vary widely. For instance, 2-(1-Azetidinyl)-5-bromopyrimidine is harmful if swallowed and can cause eye irritation .

Future Directions

Azetidinones continue to be an active area of research due to their wide range of biological activities. Future research may focus on developing new azetidinone derivatives with improved pharmacological properties .

properties

IUPAC Name

2-(azetidin-1-yl)-6-bromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-3-1-4-8(10-7)11-5-2-6-11/h1,3-4H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUXRIKRNRRWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720983
Record name 2-(Azetidin-1-yl)-6-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-1-yl)-6-bromopyridine

CAS RN

1288991-76-3
Record name 2-(Azetidin-1-yl)-6-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,6-dibromopyridine (100 mg, 0.424 mmol) in dimethylsulfoxide (5 mL) was added potassium carbonate (175.4 mg, 1.27 mmol) and azetidine hydrogen chloride (24.2 mg, 0.424 mmol) at room temperature. The reaction mixture was heated to 80° C. for 16 h, then was poured into ice cold water and extracted with ethyl acetate. The combined organic layers were dried over sodium sulfate, and concentrated under reduced pressure to afford 2-(azetidin-1-yl)-6-bromopyridine (30 mg)
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
175.4 mg
Type
reactant
Reaction Step One
Quantity
24.2 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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